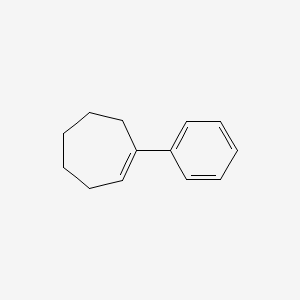

1-Phenylcycloheptene

Description

The exact mass of the compound 1-Phenylcycloheptene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127391. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenylcycloheptene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylcycloheptene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXUKFFAQKYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298993 | |

| Record name | 1-phenylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25308-75-2 | |

| Record name | NSC127391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenylcycloheptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-cycloheptene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Reactivity & Structural Dynamics of 1-Phenylcycloheptene

Executive Summary

1-Phenylcycloheptene (1-PCH) represents a distinct class of cyclic styrenes where the interplay between ring strain, conformational flexibility, and conjugation dictates reactivity. Unlike its six-membered analog (1-phenylcyclohexene), which exists in a relatively rigid half-chair, 1-PCH occupies a conformational landscape dominated by twist-chair and chair forms. This flexibility influences stereoelectronic outcomes in electrophilic additions and oxidative functionalizations.

This guide provides an in-depth analysis of the reaction manifolds of 1-PCH, moving beyond basic textbook descriptions to address the "why" and "how" of its chemical behavior. It focuses on scalable protocols, mechanistic causality, and the specific challenges posed by the seven-membered ring.

Structural Dynamics & Conformational Analysis

The reactivity of 1-PCH cannot be understood without first addressing its conformation. The seven-membered ring introduces a degree of freedom absent in cyclopentene or cyclohexene analogs.

-

Conformational Frustration: The molecule experiences a conflict between A-strain (favoring a non-planar phenyl group to minimize steric clash with allylic protons) and electronic conjugation (favoring coplanarity of the phenyl ring and the alkene).

-

The Twist-Chair Dominance: In solution, 1-PCH predominantly adopts a twist-chair conformation. This conformation relieves the eclipsing interactions common in the boat form while allowing the phenyl group to adopt a pseudo-equatorial orientation, balancing conjugation and steric repulsion.

-

Impact on Reactivity: Reagents approaching the double bond must navigate the "waggling" of the flexible ring. This often leads to lower stereoselectivities compared to rigid bicyclic systems but offers unique opportunities for substrate-controlled diastereoselectivity in low-temperature transformations.

Oxidative Functionalization: The Epoxide Manifold

The epoxidation of 1-PCH is a gateway to complex functionalization. The reaction with meta-chloroperbenzoic acid (mCPBA) is stereoselective, but the resulting epoxide is a highly reactive intermediate prone to acid-catalyzed rearrangement.

Epoxidation Mechanism

The electrophilic oxygen of mCPBA approaches the alkene from the less hindered face (anti to the pseudo-axial allylic hydrogens). The reaction is concerted and stereospecific, preserving the cis/trans geometry relative to the ring, though 1-PCH is exclusively cis-cyclic.

The Rearrangement Problem (Critical Technical Insight)

A common pitfall in handling 1-phenylcycloheptene oxide is its sensitivity to Lewis and Brønsted acids. Unlike simple aliphatic epoxides, the benzylic carbocation character at C1 facilitates rapid rearrangement.

-

Path A (Major): 1,2-Hydride Shift. Migration of a hydride from C2 to C1 generates 2-phenylcycloheptanone . This is thermodynamically driven by the formation of the carbonyl bond.

-

Path B (Minor/Competitive): Ring Contraction. In highly polar media or with specific Lewis acids (e.g., BF3·OEt2), the C2-C3 bond can migrate to C1, resulting in 1-phenylcyclohexanecarbaldehyde . This pathway relieves ring strain but is usually outcompeted by the hydride shift in 7-membered rings compared to cyclooctene analogs.

Visualization: Epoxide Rearrangement Manifold

Figure 1: Divergent pathways in the acid-catalyzed rearrangement of 1-phenylcycloheptene oxide.

Experimental Protocol: Buffered Epoxidation

To prevent in situ rearrangement, buffering is mandatory.

-

Preparation: Dissolve 1-phenylcycloheptene (1.0 equiv) in dichloromethane (DCM) [0.1 M].

-

Buffering: Add anhydrous Sodium Bicarbonate (NaHCO3, 2.0 equiv) to the solution. Note: This neutralizes the m-chlorobenzoic acid byproduct.

-

Addition: Cool to 0°C. Add mCPBA (1.1 equiv) portion-wise over 15 minutes.

-

Workup: Quench with saturated aqueous Na2SO3 (to destroy excess peroxide) followed by NaHCO3. Wash organic layer with water, dry over MgSO4, and concentrate in vacuo.

-

Storage: Store the epoxide at -20°C under argon. Avoid silica gel chromatography if possible (acidic sites trigger rearrangement); use basic alumina if purification is required.

Hydroboration-Oxidation: Stereochemical Control

Hydroboration of 1-PCH illustrates the dominance of steric factors over electronic stabilization in cyclic systems.

Regio- and Stereochemistry

Despite the benzylic position (C1) being capable of stabilizing a partial positive charge (which might suggest Markovnikov addition in electrophilic reactions), hydroboration is concerted and sterically driven.

-

Regioselectivity: Boron adds to the less substituted carbon (C2) .[1] The phenyl group at C1 creates significant steric bulk, directing the bulky boron atom to the adjacent methylene group.

-

Stereoselectivity: The addition is syn .[1][2] The hydrogen and boron add to the same face of the double bond.[1]

-

Oxidation: The subsequent oxidation with H2O2/NaOH proceeds with retention of configuration .

-

Result: The net result is anti-Markovnikov addition. The H adds to C1 and OH adds to C2.[2] Because the addition is syn, the H (at C1) and OH (at C2) are cis to each other.[2] Consequently, the Phenyl group and the Hydroxyl group are trans .

Product: trans-2-Phenylcycloheptanol.

Data Summary: Hydroboration Outcome

| Parameter | Outcome | Mechanistic Driver |

| Regiochemistry | Anti-Markovnikov (OH at C2) | Steric hindrance of Phenyl group at C1. |

| Addition Mode | Syn-addition | Concerted mechanism of BH3 addition. |

| Final Stereochemistry | trans-2-Phenylcycloheptanol | Retention during oxidation step. |

| Major Side Product | 1-Phenylcycloheptanol | Trace amounts if benzylic cation character competes (rare with BH3). |

Experimental Protocol: Hydroboration

-

Setup: Flame-dry a flask under N2. Add 1-phenylcycloheptene (10 mmol) and dry THF (20 mL).

-

Hydroboration: Cool to 0°C. Add Borane-THF complex (1.0 M, 5 mL) dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Oxidation: Cool back to 0°C. Carefully add 3M NaOH (3 mL) followed by 30% H2O2 (3 mL). Caution: Exothermic.

-

Isolation: Stir for 2 hours. Extract with diethyl ether. The product, trans-2-phenylcycloheptanol, can be purified by recrystallization (hexanes) or flash chromatography.

Photochemical Transformations: Singlet Oxygen[3][4][5][6][7][8]

1-Phenylcycloheptene undergoes the Schenck ene reaction with singlet oxygen (

-

Mechanism:

acts as an enophile. It abstracts an allylic proton (from C3 or C7) while forming a bond at C1 or C2. -

Regioselectivity: Due to the conjugation of the phenyl ring, the reaction favors the formation of the conjugated hydroperoxide if possible, or the migration of the double bond into conjugation. However, steric bulk often directs the oxygen attack distal to the phenyl ring.

-

Product: Typically yields 3-hydroperoxy-2-phenylcyclohept-1-ene (if double bond stays conjugated) or isomeric allylic hydroperoxides depending on the specific sensitizer and temperature.

Synthesis of 1-Phenylcycloheptene

For researchers needing to synthesize the starting material de novo, the Grignard route is the industry standard for reliability.

Protocol: Grignard Addition & Dehydration[9]

-

Grignard Formation: React Bromobenzene (1.1 equiv) with Magnesium turnings in dry Ether/THF to form PhMgBr.

-

Addition: Add Cycloheptanone (1.0 equiv) dropwise at 0°C. Reflux for 2 hours.

-

Quench: Pour into ice-cold dilute HCl. Extract the intermediate 1-phenylcycloheptanol .

-

Dehydration: Reflux the crude alcohol in Benzene or Toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) in a Dean-Stark apparatus to remove water.

-

Purification: Distillation under reduced pressure (bp ~110-115°C at 2 mmHg) yields pure 1-phenylcycloheptene.

References

-

Conformational Analysis of Cycloheptenes: St-Jacques, M.; Vaziri, C. Canadian Journal of Chemistry, 1971 , 49, 1256. Link

-

Hydroboration Stereochemistry: Brown, H. C.; Zweifel, G. Journal of the American Chemical Society, 1961 , 83, 2544. Link

- Epoxidation and Rearrangement: Berti, G. Topics in Stereochemistry, 1973, 7, 93. (General review of cyclic epoxide rearrangements).

-

Singlet Oxygen Ene Reactions: Schenck, G. O.[3] Angewandte Chemie, 1957 , 69, 579.

-

Synthesis via Grignard: Garbisch, E. W.[4] Journal of Organic Chemistry, 1961 , 26, 4165. Link

Sources

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Visible light-mediated photo-oxygenation of arylcyclohexenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO00493A [pubs.rsc.org]

- 4. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

The Synthesis of 1-Phenylcycloheptene Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Intriguing Scaffold of 1-Phenylcycloheptene and its Therapeutic Potential

The 1-phenylcycloheptene scaffold, characterized by a seven-membered carbocyclic ring fused to a phenyl group via a double bond, represents a privileged structure in medicinal chemistry. Its unique conformational flexibility and lipophilic nature make it an attractive starting point for the design of novel therapeutic agents targeting a range of biological pathways. Derivatives of this core structure have been investigated for their potential in treating neurological disorders, pain, and inflammation. The structural similarity to psychoactive compounds like phencyclidine (PCP) underscores the potential for these derivatives to interact with the central nervous system, offering avenues for the development of new analgesics and neuro-modulatory agents.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to 1-phenylcycloheptene and its derivatives, offering practical insights and detailed protocols for researchers in the field.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of 1-phenylcycloheptene derivatives can be approached through several robust and versatile methodologies. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability. This section will delve into the most effective and commonly employed synthetic strategies.

Grignard Reaction Followed by Dehydration: A Classic and Reliable Route

This two-step approach is one of the most fundamental and widely used methods for the synthesis of 1-phenylcycloheptene. It involves the nucleophilic addition of a phenyl Grignard reagent to cycloheptanone to form a tertiary alcohol, which is subsequently dehydrated to yield the desired alkene.

Causality Behind Experimental Choices: The use of a Grignard reagent, such as phenylmagnesium bromide, provides a powerful and readily available source of a phenyl nucleophile. The reaction with cycloheptanone is a classic example of nucleophilic addition to a carbonyl group. The subsequent dehydration step is typically acid-catalyzed, with the choice of acid and reaction conditions influencing the yield and selectivity of the final product.[3]

Experimental Protocol: Synthesis of 1-Phenylcycloheptene via Grignard Reaction and Dehydration

Step 1: Synthesis of 1-Phenylcycloheptanol

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Magnesium turnings (1.1 eq) are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to the stirred magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux.

-

Addition of Cycloheptanone: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of cycloheptanone (0.9 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenylcycloheptanol.

Step 2: Dehydration of 1-Phenylcycloheptanol to 1-Phenylcycloheptene

-

Reaction Setup: The crude 1-phenylcycloheptanol is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.

-

Dehydration: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude 1-phenylcycloheptene is purified by vacuum distillation or column chromatography.

Data Presentation: Grignard Reaction and Dehydration

| Reactant 1 | Reactant 2 | Intermediate | Dehydrating Agent | Product | Typical Yield (%) |

| Phenylmagnesium bromide | Cycloheptanone | 1-Phenylcycloheptanol | p-Toluenesulfonic acid | 1-Phenylcycloheptene | 75-85 |

| Phenylmagnesium bromide | Substituted Cycloheptanone | Substituted 1-Phenylcycloheptanol | Sulfuric Acid | Substituted 1-Phenylcycloheptene | 60-80 |

Visualization: Grignard Reaction and Dehydration Workflow

Caption: Workflow for the synthesis of 1-phenylcycloheptene.

Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction provides a powerful method for the direct formation of the double bond in 1-phenylcycloheptene by reacting cycloheptanone with a phosphorus ylide.[4][5][6] This method is particularly advantageous for its high degree of control over the location of the newly formed double bond.

Causality Behind Experimental Choices: The key to the Wittig reaction is the generation of a phosphonium ylide. This is typically achieved by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a strong base.[7] The choice of base and solvent can influence the stereoselectivity of the reaction, although for the synthesis of 1-phenylcycloheptene, this is not a primary concern. The reaction of the ylide with cycloheptanone proceeds through a betaine intermediate to form the desired alkene and triphenylphosphine oxide as a byproduct.[5]

Experimental Protocol: Synthesis of 1-Phenylcycloheptene via Wittig Reaction

-

Ylide Generation: In a flame-dried, three-necked flask under a nitrogen atmosphere, benzyltriphenylphosphonium chloride (1.1 eq) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.1 eq) is added dropwise, resulting in the formation of the characteristic orange-red color of the ylide.

-

Reaction with Cycloheptanone: A solution of cycloheptanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is quenched with water, and the THF is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to separate the 1-phenylcycloheptene from the triphenylphosphine oxide byproduct.

Data Presentation: Wittig Reaction

| Phosphonium Salt | Carbonyl Compound | Base | Product | Typical Yield (%) |

| Benzyltriphenylphosphonium chloride | Cycloheptanone | n-Butyllithium | 1-Phenylcycloheptene | 60-75 |

| (4-Methoxybenzyl)triphenylphosphonium bromide | Cycloheptanone | Sodium Hydride | 1-(4-Methoxyphenyl)cycloheptene | 55-70 |

Visualization: Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

McMurry Coupling: A Reductive Olefination Approach

The McMurry reaction offers a unique method for the synthesis of alkenes through the reductive coupling of two carbonyl compounds using a low-valent titanium reagent.[8] For the synthesis of 1-phenylcycloheptene, an intramolecular McMurry coupling of a diketone precursor is a viable strategy.

Causality Behind Experimental Choices: The success of the McMurry reaction hinges on the preparation of the active low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride.[8] The reaction proceeds on the surface of the titanium particles, where the carbonyl groups are reduced and coupled. This method is particularly useful for the synthesis of sterically hindered alkenes and cyclic systems.

Experimental Protocol: Intramolecular McMurry Coupling

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an argon atmosphere, anhydrous TiCl₃ is suspended in dry dimethoxyethane (DME). Zinc-copper couple is added in portions, and the mixture is refluxed for several hours, resulting in a black slurry of the low-valent titanium reagent.

-

Intramolecular Coupling: A solution of the diketone precursor (e.g., 1-phenyl-1,7-heptanedione) in dry DME is added slowly to the refluxing titanium slurry over several hours using a syringe pump.

-

Workup and Purification: After the addition is complete, the reaction mixture is cooled to room temperature and quenched by the slow addition of aqueous potassium carbonate solution. The mixture is filtered through a pad of Celite, and the filter cake is washed with diethyl ether. The combined filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford 1-phenylcycloheptene.

Data Presentation: McMurry Coupling

| Diketone Precursor | Reducing Agent for TiCl₃ | Product | Typical Yield (%) |

| 1-Phenyl-1,7-heptanedione | Zn-Cu couple | 1-Phenylcycloheptene | 50-65 |

| 1-(4-Chlorophenyl)-1,7-heptanedione | LiAlH₄ | 1-(4-Chlorophenyl)cycloheptene | 45-60 |

Visualization: McMurry Coupling Workflow

Caption: Workflow for the McMurry coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient Methods

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, provide highly efficient and versatile routes to 1-phenylcycloheptene derivatives with excellent functional group tolerance.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[9] To synthesize 1-phenylcycloheptene, this can be achieved by coupling phenylboronic acid with 1-bromocycloheptene or cycloheptenyl triflate.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a Schlenk flask, 1-bromocycloheptene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq) are combined in a suitable solvent system, typically a mixture of toluene and water.

-

Reaction: The mixture is degassed and then heated to reflux under a nitrogen atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: The reaction mixture is cooled, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base.[10][11] 1-Phenylcycloheptene can be synthesized by the reaction of iodobenzene with cycloheptene.

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealed tube, iodobenzene (1.0 eq), cycloheptene (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand such as P(o-tolyl)₃ (0.04 eq), and a base such as triethylamine (2.0 eq) are combined in a polar aprotic solvent like DMF.

-

Reaction: The tube is sealed, and the mixture is heated to a high temperature (e.g., 100-120 °C) for several hours.

-

Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The residue is then purified by column chromatography.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Aryl Source | Cycloalkene Source | Catalyst | Base | Product | Typical Yield (%) |

| Suzuki | Phenylboronic acid | 1-Bromocycloheptene | Pd(PPh₃)₄ | K₂CO₃ | 1-Phenylcycloheptene | 80-95 |

| Heck | Iodobenzene | Cycloheptene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | 1-Phenylcycloheptene | 65-80 |

Visualization: Generalized Palladium-Catalyzed Cross-Coupling Cycle

Caption: Generalized catalytic cycle for Heck-type reactions.

Significance and Applications in Drug Development

The 1-phenylcycloheptene scaffold is a key pharmacophore in a variety of biologically active molecules. Its derivatives have shown promise as:

-

Analgesics: By modulating opioid and other pain-related receptors, these compounds offer potential for the development of novel pain management therapies.[2]

-

Anticonvulsants: Certain analogs have demonstrated anticonvulsant activity, suggesting their utility in treating epilepsy and other seizure-related disorders.

-

Neuroprotective Agents: The ability of these compounds to interact with receptors in the central nervous system makes them interesting candidates for the treatment of neurodegenerative diseases.

-

Anti-inflammatory Agents: Some derivatives have exhibited anti-inflammatory properties, indicating their potential for treating a range of inflammatory conditions.[12]

The synthetic methodologies outlined in this guide provide the necessary tools for medicinal chemists to generate diverse libraries of 1-phenylcycloheptene derivatives for structure-activity relationship (SAR) studies, ultimately leading to the discovery of new and effective therapeutic agents.

Conclusion

The synthesis of 1-phenylcycloheptene derivatives is a rich and evolving field of organic chemistry. From classic organometallic additions to modern palladium-catalyzed cross-couplings, a variety of powerful synthetic tools are at the disposal of researchers. This guide has provided a comprehensive overview of the core synthetic strategies, offering both theoretical understanding and practical, step-by-step protocols. By leveraging these methodologies, scientists and drug development professionals can continue to explore the therapeutic potential of this fascinating class of molecules, paving the way for the next generation of innovative medicines.

References

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. Retrieved from [Link]

- Synthesis process for 1-hydroxycyclohexyl phenyl ketone. (n.d.). Google Patents.

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of California, Berkeley. Retrieved from [Link]

-

-

Wittig Reaction - Web Pages. (n.d.). California State University, Stanislaus. Retrieved from [Link]

-

-

Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. (2025). Molecules, 30(24), 4667. [Link]

-

Ronsisvalle, G., Marrazzo, A., Prezzavento, O., Pasquinucci, L., Falcucci, B., Di Toro, R. D., & Spampinato, S. (2000). Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites. Bioorganic & Medicinal Chemistry, 8(6), 1503–1513. [Link]

-

Recent advances of carbonyl olefination via McMurry coupling reaction. (2022). RSC Advances, 12(26), 16565-16585. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. (2014). Beilstein Journal of Organic Chemistry, 10, 1256-1262. [Link]

-

An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. (2012). Medicinal Research Reviews, 32(4), 787-827. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2015). Journal of the Serbian Chemical Society, 80(10), 1245-1255. [Link]

-

Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes. (2022). Journal of the American Chemical Society, 144(49), 22433–22439. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). Molecules, 24(15), 2724. [Link]

-

lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses. Retrieved from [Link]

-

One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. (2016). The Journal of Organic Chemistry, 81(8), 2987-2992. [Link]

-

Phencyclidine. (n.d.). In Wikipedia. Retrieved from [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12. [Link]

-

phenylmagnesium bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes. (2022). Journal of the American Chemical Society, 144(49), 22433-22439. [Link]

-

Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. (1991). Journal of Medicinal Chemistry, 34(8), 2615–2623. [Link]

-

Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. (2009). Arzneimittelforschung, 59(10), 524-528. [Link]

-

Cobalt-Catalyzed Nitrogen Atom Insertion in Arylcycloalkenes. (2022). Organic Chemistry Portal. Retrieved from [Link]

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University.

- The Wittig Reaction. (2014). University of California, Berkeley.

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. (2019). Molecules, 24(15), 2724. [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12. [Link]

-

Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). RSC Medicinal Chemistry, 12(4), 514-531. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

-

reductive coupling of carbonyls to alkenes. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (2023). Antioxidants, 12(10), 1835. [Link]

-

Ligand-controlled regiodivergent arylation of aryl(alkyl)alkynes and asymmetric synthesis of axially chiral 9-alkylidene-9,10-dihydroanthracenes. (2024). Nature Communications, 15(1), 9239. [Link]

- Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. (2016). Indian Journal of Pharmaceutical Sciences, 78(3), 351-358.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

-

The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. (2018). Catalysts, 8(12), 629. [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2015). Archiv der Pharmazie, 348(10), 738-747. [Link]

Sources

- 1. Phencyclidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. youtube.com [youtube.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 12. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1-Phenylcycloheptene: A Mechanistic and Methodological Guide

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to 1-phenylcycloheptene, a valuable unsaturated carbocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles and provides detailed, field-proven experimental protocols for the most pertinent synthetic strategies. The primary focus will be on the Grignard reaction followed by acid-catalyzed dehydration and the Wittig reaction, with a discussion of modern transition-metal catalyzed cross-coupling reactions as a potent alternative. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the chemical transformations involved.

Introduction: The Significance of the Phenylcycloheptene Scaffold

The 1-phenylcycloheptene moiety represents a key structural motif in medicinal chemistry and materials science. The presence of a phenyl group conjugated with a seven-membered unsaturated ring imparts unique conformational and electronic properties to molecules. This scaffold can be found in various compounds of pharmaceutical interest and serves as a versatile intermediate for the synthesis of more complex molecular architectures. An in-depth understanding of its formation is therefore crucial for the rational design and development of novel chemical entities.

Synthesis via Grignard Reaction and Subsequent Dehydration

A classic and reliable method for the synthesis of 1-phenylcycloheptene involves a two-step sequence: the nucleophilic addition of a phenyl Grignard reagent to cycloheptanone, followed by the dehydration of the resultant 1-phenylcycloheptanol.[1][2]

Mechanistic Rationale

The first step is a nucleophilic addition reaction. Phenylmagnesium bromide, a potent Grignard reagent, acts as a source of nucleophilic phenyl anions.[3] The carbonyl carbon of cycloheptanone is electrophilic due to the polarization of the C=O bond. The phenyl group attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate.[4] Subsequent acidic workup protonates the alkoxide to yield 1-phenylcycloheptanol.

The second step is an acid-catalyzed dehydration, which typically proceeds via an E1 elimination mechanism.[5] Protonation of the hydroxyl group of 1-phenylcycloheptanol by a strong acid (e.g., sulfuric acid) transforms it into a good leaving group (water).[5] Departure of the water molecule generates a tertiary carbocation at the C1 position. This carbocation is stabilized by hyperconjugation with adjacent alkyl groups and resonance with the phenyl ring. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon (C2 or C7) to form the thermodynamically stable double bond of 1-phenylcycloheptene.

Figure 1: Reaction pathway for the synthesis of 1-phenylcycloheptene via Grignard reaction and dehydration.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether (Et₂O)

-

Iodine crystal (as initiator)

-

Cycloheptanone

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Preparation of Phenylmagnesium Bromide

-

All glassware must be oven-dried to exclude moisture. Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Cycloheptanone

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve cycloheptanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cycloheptanone solution dropwise to the stirred Grignard reagent. The reaction is exothermic, so maintain a slow addition rate.[3]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

Step 3: Workup and Dehydration

-

Carefully pour the reaction mixture over a mixture of crushed ice and concentrated sulfuric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude 1-phenylcycloheptanol can be dehydrated by heating with a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) or by distillation over iodine.

-

Purify the resulting 1-phenylcycloheptene by vacuum distillation.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₆ | [6] |

| Molecular Weight | 172.27 g/mol | [6] |

| Boiling Point | (Predicted) ~250-260 °C at 760 mmHg | N/A |

| Density | (Predicted) ~0.95-1.00 g/cm³ | N/A |

Synthesis via the Wittig Reaction

The Wittig reaction provides a powerful and highly regioselective method for the formation of alkenes from carbonyl compounds.[7] This approach can be effectively employed for the synthesis of 1-phenylcycloheptene from cycloheptanone.

Mechanistic Rationale

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone.[8] The ylide is typically prepared by treating a phosphonium salt with a strong base. For the synthesis of 1-phenylcycloheptene, benzyltriphenylphosphonium bromide would be the ylide precursor.

Step 1: Ylide Formation Benzyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the corresponding phosphonium ylide.[9] This ylide is a resonance-stabilized carbanion.

Step 2: Wittig Reaction The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cycloheptanone.[10] This initial nucleophilic addition leads to the formation of a zwitterionic intermediate called a betaine. The betaine then undergoes ring closure to form a four-membered ring intermediate known as an oxaphosphetane.[11] The oxaphosphetane is unstable and spontaneously decomposes through a [2+2] cycloreversion to yield the desired alkene (1-phenylcycloheptene) and triphenylphosphine oxide as a byproduct.[7] The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Solved Consider the mechanism for the Grignard reaction | Chegg.com [chegg.com]

- 5. homework.study.com [homework.study.com]

- 6. 1-Phenyl-cycloheptene | C13H16 | CID 278132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Wittig Reaction [organic-chemistry.org]

Technical Whitepaper: Spectroscopic Characterization & Conformational Dynamics of 1-Phenylcycloheptene

Executive Summary

1-Phenylcycloheptene (CAS: 25308-75-2) serves as a critical intermediate in the synthesis of benzannulated cycloheptane derivatives and biologically active suberanes. Its structural uniqueness lies in the interplay between the conjugated phenyl-alkene system and the conformational flexibility of the seven-membered ring. This guide provides a definitive spectroscopic profile of the molecule, distinguishing it from its six-membered analog (1-phenylcyclohexene) and establishing a self-validating analytical workflow for purity assessment.

Structural Context & Synthesis[1][2][3][4][5][6][7]

To understand the spectroscopic data, one must first recognize the synthetic origin. 1-Phenylcycloheptene is typically generated via the acid-catalyzed dehydration of 1-phenylcycloheptanol.

Synthetic Pathway & Impurity Profile

The dehydration process often yields specific impurities that must be identified during spectral analysis:

-

Residual Alcohol: Unreacted 1-phenylcycloheptanol (distinct O-H stretch in IR).

-

Isomeric Shift: Endocyclic vs. Exocyclic double bond migration (though the endocyclic 1-phenyl isomer is thermodynamically favored due to conjugation).

Figure 1: Standard synthesis and purification workflow. Purity is critical for accurate spectroscopic assignment.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of 1-phenylcycloheptene is dominated by the conjugation between the benzene ring and the olefinic double bond.

-

Chromophore: Styrene-like system (Vinylbenzene).

- : ~248 nm (Ethanol).

-

Mechanistic Insight: The seven-membered ring introduces torsional strain that may slightly deplanarize the phenyl ring relative to the double bond compared to styrene. However, the bathochromic shift relative to benzene confirms effective conjugation.

Diagnostic Utility:

Absorbance at 248 nm is the primary wavelength for HPLC detection. A secondary band near 205 nm represents the

Vibrational Spectroscopy (IR)[6][8]

Infrared spectroscopy provides a rapid "fingerprint" validation of the functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Mode Description |

| Aromatic C-H | 3020 - 3080 | Stretching ( |

| Aliphatic C-H | 2850 - 2930 | Stretching ( |

| C=C Alkene | 1640 - 1650 | Stretching. Weak to medium intensity due to symmetry, but visible. |

| Aromatic Ring | 1490, 1600 | Ring breathing modes. The "1600 doublet" is characteristic of conjugated aromatics. |

| Mono-substitution | 690, 750 | Out-of-plane (OOP) bending. Strong bands indicating a mono-substituted benzene. |

Nuclear Magnetic Resonance (NMR)[1][3][6][8][9][10][11]

This is the primary tool for structural confirmation. The flexibility of the cycloheptene ring (chair/twist-boat equilibrium) results in specific broadening or averaging of signals at room temperature.

Proton NMR ( H, 400 MHz, CDCl )

The differentiation between the vinylic proton and the aromatic protons is the critical check.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H | 7.15 - 7.45 | Multiplet | 5H | Phenyl protons. Often appears as two sets: 2H (ortho) and 3H (meta/para). |

| C2-H | 6.05 - 6.15 | Triplet (t) | 1H | The Diagnostic Peak. The vinylic proton at C2 couples with the C3 methylene protons ( |

| Allylic | 2.55 - 2.65 | Multiplet | 2H | C7 protons (adjacent to C1). Deshielded by the double bond and phenyl ring current. |

| Allylic | 2.25 - 2.35 | Multiplet | 2H | C3 protons (adjacent to C2). |

| Ring | 1.50 - 1.90 | Multiplet | 6H | C4, C5, C6 methylene envelope. |

Carbon NMR ( C, 100 MHz, CDCl )

-

Quaternary C1: ~143-146 ppm (Deshielded by phenyl and double bond).

-

Vinylic C2: ~126-128 ppm.[1]

-

Aromatic Ipso: ~140-142 ppm.[1]

-

Aliphatic Ring Carbons: 25-35 ppm range.

Conformational Dynamics

Unlike 1-phenylcyclohexene, which exists in a half-chair, the 1-phenylcycloheptene ring fluctuates between a chair and a twist-boat conformation.

-

Steric Driver: The phenyl group prefers to be pseudo-equatorial to minimize 1,3-diaxial interactions with the ring hydrogens.

-

Conjugation Driver: Electronic conjugation demands the phenyl ring be coplanar with the C1=C2 bond.

-

Result: At room temperature, the NMR signals for the methylene protons (C4-C6) appear as a broad envelope due to rapid conformational interconversion.

Figure 2: NMR logic tree for validating the structure of 1-phenylcycloheptene.

Mass Spectrometry (MS)

Technique: GC-MS (Electron Impact, 70 eV)

-

Molecular Ion (

): m/z 172. -

Base Peak: m/z 91 (Tropylium ion,

). -

Fragmentation Pathway:

-

The molecular ion (m/z 172) undergoes a retro-Diels-Alder-like fragmentation or simple allylic cleavage.

-

Loss of ethylene or propylene fragments from the cycloheptyl ring.

-

Rearrangement to the highly stable tropylium cation (m/z 91) is the dominant thermodynamic sink for alkyl-substituted benzenes.

-

Standardized Characterization Protocol

For researchers synthesizing or utilizing this compound, adherence to the following protocol ensures data integrity:

-

Solvent Selection: Use CDCl

for routine NMR. If aromatic peak overlap occurs (phenyl protons obscuring the vinylic triplet), switch to Benzene- -

Concentration: Prepare samples at 10-15 mg/mL. Over-concentration can lead to stacking effects, broadening the aromatic signals.

-

Water Removal: Ensure the sample is dry. Water peaks in CDCl

(~1.56 ppm) can interfere with the ring methylene integration.

References

-

PubChem. (n.d.).[2][3] 1-Phenylcycloheptene Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Büyükkıdan, B., Budak, İ.[4][5] G., & Ceylan, M. (2003).[4][5] Reaction of 1-phenylcyclooctene with NBS. Synthesis of allylic alcohols and 1,3-dienes.[5] Acta Chimica Slovenica, 50, 419-429.[4][5] (Provides comparative spectral data for phenylcycloalkenes). Retrieved from [Link]

-

Reich, H. J. (n.d.). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. (Source for general alkene chemical shift increments). Retrieved from [Link]

Sources

- 1. 1-Phenyl-1-cyclohexene(771-98-2) 1H NMR [m.chemicalbook.com]

- 2. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-cycloheptene | C13H16 | CID 278132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Phenylcycloheptene (CAS: 25308-75-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-phenylcycloheptene, a versatile olefinic compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights into its synthesis, reactivity, and potential applications, particularly within the realm of drug discovery and development.

Physicochemical Properties: A Snapshot

1-Phenylcycloheptene is a hydrocarbon featuring a cycloheptene ring bonded to a phenyl group. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 25308-75-2 | [1] |

| Molecular Formula | C₁₃H₁₆ | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| Appearance | Not explicitly stated, likely a colorless to light yellow liquid based on similar compounds. | Inferred |

| Boiling Point | 266.2 °C at 760 mmHg (Predicted) | |

| Flash Point | 110.6 °C (Predicted) | |

| Density | 0.958 g/cm³ (Predicted) | |

| Refractive Index | 1.539 (Predicted) | |

| LogP | 4.03410 (Predicted) |

Synthesis of 1-Phenylcycloheptene: Key Methodologies

The synthesis of 1-phenylcycloheptene can be approached through several established organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two of the most logical and widely applicable routes are the Wittig reaction and the Grignard reaction followed by dehydration.

Wittig Reaction: A Reliable Olefination

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, offering excellent regioselectivity.[2] This approach involves the reaction of a phosphorus ylide with a ketone or aldehyde.[3][4] For the synthesis of 1-phenylcycloheptene, this translates to the reaction of cycloheptanone with a benzyl-substituted phosphorus ylide.

Causality Behind Experimental Choices: The Wittig reaction is chosen for its reliability in forming the double bond at a specific location, avoiding the formation of isomeric byproducts that can arise from other elimination reactions.[4] The choice of a strong base is critical for the deprotonation of the phosphonium salt to generate the reactive ylide.

Experimental Protocol: Wittig Synthesis of 1-Phenylcycloheptene

Step 1: Preparation of Benzyltriphenylphosphonium Ylide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride and anhydrous tetrahydrofuran (THF).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), under a nitrogen atmosphere. The appearance of a characteristic deep red or orange color indicates the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour to ensure complete ylide formation.

Step 2: Reaction with Cycloheptanone

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of cycloheptanone in anhydrous THF to the ylide solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.

Caption: Wittig reaction workflow for 1-phenylcycloheptene synthesis.

Grignard Reaction Followed by Dehydration: A Two-Step Approach

An alternative and equally viable route involves the addition of a phenyl Grignard reagent to cycloheptanone, followed by the dehydration of the resulting tertiary alcohol.[5]

Causality Behind Experimental Choices: This method is advantageous as Grignard reagents are readily prepared from aryl halides. The two-step nature of this synthesis allows for the isolation and purification of the intermediate alcohol, which can be beneficial for achieving high purity of the final product. Acid-catalyzed dehydration is a standard and effective method for converting tertiary alcohols to alkenes.

Experimental Protocol: Grignard Synthesis and Dehydration

Step 1: Grignard Reaction

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Cool the Grignard reagent to 0 °C and slowly add a solution of cycloheptanone in anhydrous ether.

-

After the addition, allow the reaction to stir at room temperature for several hours or overnight.

Step 2: Work-up and Alcohol Isolation

-

Carefully quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude 1-phenylcycloheptan-1-ol. This alcohol can be purified by recrystallization or column chromatography if desired.

Step 3: Dehydration

-

In a round-bottom flask, dissolve the 1-phenylcycloheptan-1-ol in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC until the starting alcohol is consumed.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1-phenylcycloheptene by vacuum distillation or column chromatography.

Caption: Grignard reaction and dehydration sequence for 1-phenylcycloheptene.

Chemical Reactivity: Exploring the Double Bond

The chemical reactivity of 1-phenylcycloheptene is primarily dictated by the presence of the endocyclic carbon-carbon double bond, which is activated by the adjacent phenyl group. Key reactions include oxidation, reduction, and electrophilic additions.

Oxidation Reactions

Epoxidation: The double bond of 1-phenylcycloheptene can be readily epoxidized using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[6] This reaction proceeds via a concerted mechanism to yield the corresponding epoxide, 1-phenyl-8-oxabicyclo[5.1.0]octane.

Dihydroxylation: Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).[7][8] This reaction stereospecifically adds two hydroxyl groups to the same face of the double bond.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup will cleave the double bond, yielding dicarbonyl compounds.

Reduction Reactions

Catalytic Hydrogenation: The double bond of 1-phenylcycloheptene can be reduced to the corresponding single bond to form phenylcycloheptane. This is typically achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[9][10][11]

Electrophilic Addition Reactions

The double bond of 1-phenylcycloheptene is susceptible to electrophilic attack. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. The initial protonation of the double bond will occur to form the more stable benzylic carbocation, with the positive charge adjacent to the phenyl group, which can be stabilized by resonance.[12][13][14] The subsequent attack of the halide ion will lead to the Markovnikov addition product.

Hydroboration-Oxidation: This two-step reaction sequence provides a route to the anti-Markovnikov addition of water across the double bond.[15][16][17][18] The boron atom adds to the less substituted carbon of the double bond, and subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.

Applications in Medicinal Chemistry and Drug Development

While specific drug candidates containing the 1-phenylcycloheptene core are not widely reported in publicly available literature, the phenylcycloalkane and related structural motifs are of interest in medicinal chemistry. The cycloheptyl group can act as a lipophilic scaffold, and its conformational flexibility can be exploited to optimize binding to biological targets. Phenyl-substituted cyclic structures are present in a variety of biologically active molecules. For instance, the related compound phencyclidine (PCP), which contains a phenylcyclohexyl moiety, is a well-known dissociative anesthetic.[19] Derivatives of phenylpiperazine are also extensively explored in drug discovery for their diverse pharmacological activities.[20][21] The 1-phenylcycloheptene scaffold could serve as a starting point for the synthesis of novel compounds with potential therapeutic applications.

Analytical Characterization

The characterization of 1-phenylcycloheptene relies on standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons in the phenyl group, a vinylic proton on the double bond, and aliphatic protons of the cycloheptene ring.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the cycloheptene ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 172.27). Fragmentation patterns would be consistent with the structure, likely involving loss of alkyl fragments from the cycloheptene ring and fragmentation of the phenyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the alkene and aromatic ring, and C-H bending vibrations.

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods for assessing the purity of 1-phenylcycloheptene and for monitoring reaction progress.[22]

Safety and Handling

1-Phenylcycloheptene is classified as causing serious eye irritation and may cause long-lasting harmful effects to aquatic life.[1] The related compound, 1-phenylcyclohexene, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[23]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicity: Detailed toxicological data for 1-phenylcycloheptene is limited. However, based on the data for similar compounds, it should be handled with care.

Conclusion

1-Phenylcycloheptene is a valuable chemical entity with a rich and accessible chemistry. Its synthesis can be reliably achieved through well-established methods like the Wittig and Grignard reactions. The reactivity of its double bond allows for a variety of functional group transformations, making it a potentially useful building block in organic synthesis and medicinal chemistry. While its direct application in drug development is not yet prominent, the structural motif holds promise for the design of novel bioactive molecules. As with all chemical compounds, proper safety precautions are essential when handling 1-phenylcycloheptene. This guide provides a solid foundation for researchers and developers to understand and utilize this compound in their scientific endeavors.

References

-

Wittig reaction. In: Wikipedia. ; 2023. Accessed January 22, 2024. [Link]3]

-

1-Methylcycloheptene. SIELC Technologies. [Link]. Published 2018. Accessed January 22, 2024.[22]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]. Accessed January 22, 2024.[2]

-

The Wittig Reaction: Synthesis of Alkenes. Accessed January 22, 2024. [Link]4]

-

Osmium tetroxide and meta-chloroperoxybenzoic acid. Chemistry Stack Exchange. [Link]. Published 2014. Accessed January 22, 2024.[7]

-

Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr.. Filo. [Link]. Published 2025. Accessed January 22, 2024.[12]

-

Addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone gives tw.. Filo. [Link]. Published 2024. Accessed January 22, 2024.[5]

-

A Snippet of Grignard Reagent’s Histroy. Accessed January 22, 2024. [Link]]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]. Published 2025. Accessed January 22, 2024.[6]

-

Grignard Reaction. Accessed January 22, 2024. [Link]]

-

Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]. Accessed January 22, 2024.[25]

-

Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. [Link]. Accessed January 22, 2024.[26]

-

1-Phenyl-cycloheptene. PubChem. [Link]. Accessed January 22, 2024.[1]

-

(PDF) Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne. ResearchGate. [Link]. Published 2025. Accessed January 22, 2024.[27]

-

Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]. Published 2025. Accessed January 22, 2024.[19]

-

Process for preparing a phenylcyclohexane. Google Patents. . Accessed January 22, 2024.[9]

-

TEM images of particles formed in the hydrogenation of... ResearchGate. [Link]. Accessed January 22, 2024.[10]

-

Addition of HBr to Alkenes. Master Organic Chemistry. [Link]. Accessed January 22, 2024.[13]

-

Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry. PMC. [Link]. Accessed January 22, 2024.[28]

-

Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]. Published 2013. Accessed January 22, 2024.[15]

-

Cyclohexane derivatives. Google Patents. . Accessed January 22, 2024.[29]

-

11.5: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]. Published 2019. Accessed January 22, 2024.[30]

-

Hydroboration/oxidation vs acid-catalyzed hydration of 1-phenylpropene. Chemistry Stack Exchange. [Link]. Published 2014. Accessed January 22, 2024.[16]

-

Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. [Link]. Published 2025. Accessed January 22, 2024.[20]

-

1-Phenylcyclohexene. PubChem. [Link]. Accessed January 22, 2024.[23]

-

Cyclohexanol, 2-phenyl-, (1R-trans)-. Organic Syntheses Procedure. [Link]. Accessed January 22, 2024.[31]

-

Workup: mCPBA Oxidation. Department of Chemistry : University of Rochester. [Link]. Accessed January 22, 2024.[32]

-

electrophilic addition - symmetrical alkenes and hydrogen halides. Chemguide. [Link]. Accessed January 22, 2024.[14]

-

12.7: Oxidizing Agents. Chemistry LibreTexts. [Link]. Published 2020. Accessed January 22, 2024.[8]

-

Pharmaceutical preparation comprising phenylalanine derivative. Google Patents. . Accessed January 22, 2024.[33]

-

8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. [Link]. Published 2020. Accessed January 22, 2024.[11]

-

Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. [Link]. Published 2016. Accessed January 22, 2024.[35]

-

(PDF) Oxidation with p-(methoxycarbonyl) perbenzqic acid 1. Stereochemistry of epoxidation of Δ 5 -steroids. ResearchGate. [Link]. Published 2025. Accessed January 22, 2024.[36]

-

Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]. Published 2018. Accessed January 22, 2024.[17]

-

Phenylpiperazine derivatives: a patent review (2006 - present). PubMed. [Link]. Accessed January 22, 2024.[21]

-

Hydroboration-Oxidation of Alkenes. Chemistry LibreTexts. [Link]. Published 2023. Accessed January 22, 2024.[18]

-

14.1: Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]. Published 2022. Accessed January 22, 2024.[37]

Sources

- 1. 1-Phenyl-cycloheptene | C13H16 | CID 278132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone gives tw.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Addition of HBr to 1-phenylpropene yields only (1-bromopropyl)benzene. Pr.. [askfilo.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Phenylpiperazine derivatives: a patent review (2006 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. d.web.umkc.edu [d.web.umkc.edu]

- 23. 1-Phenylcyclohexene | C12H14 | CID 13043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. chemrxiv.org [chemrxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. Enantioselective Photochemical Generation of a Short‐Lived, Twisted Cycloheptenone Isomer: Catalytic Formation, Detection, and Consecutive Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. EP0142322A2 - Cyclohexane derivatives - Google Patents [patents.google.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Organic Syntheses Procedure [orgsyn.org]

- 32. Workup [chem.rochester.edu]

- 33. EP2554169A1 - Pharmaceutical preparation comprising phenylalanine derivative - Google Patents [patents.google.com]

- 34. Solved 18. The hydroboration/oxidation reaction of | Chegg.com [chegg.com]

- 35. youtube.com [youtube.com]

- 36. researchgate.net [researchgate.net]

- 37. chem.libretexts.org [chem.libretexts.org]

1-Phenylcycloheptene molecular weight 172.27 g/mol

An In-Depth Technical Guide to 1-Phenylcycloheptene

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Phenylcycloheptene (C₁₃H₁₆), a cyclic aromatic hydrocarbon with a molecular weight of 172.27 g/mol . This document delves into the compound's fundamental physicochemical properties, established synthetic methodologies, characteristic chemical reactivity, and potential applications, particularly as a structural motif in medicinal chemistry and materials science. Detailed experimental protocols for synthesis and characterization are provided, alongside critical safety and handling information. The guide is structured to offer field-proven insights, explaining the causality behind experimental choices to support researchers in their practical applications of this compound.

Introduction to 1-Phenylcycloheptene

1-Phenylcycloheptene is an organic compound featuring a seven-membered cycloheptene ring bonded to a phenyl group at the olefinic position. As a member of the arylcycloalkene class, its structure combines the rigidity and aromaticity of the phenyl ring with the conformational flexibility of the cycloheptane system. This unique combination makes it a subject of interest in stereochemical studies, reaction mechanism investigations, and as a potential building block in the synthesis of more complex molecular architectures. Its significance is particularly noted in photochemical research, where it can undergo fascinating isomerizations.[1]

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Phenylcycloheptene are critical for its handling, purification, and characterization. While extensive experimental data for this specific molecule is not as common as for its six-membered ring analogue (1-phenylcyclohexene), properties can be reliably predicted and are supported by data on related structures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆ | PubChem |

| Molecular Weight | 172.27 g/mol | User Provided |

| CAS Number | 25308-75-2 | Guidechem[2] |

| Appearance | Expected to be a colorless to pale yellow oil | Inferred |

| Boiling Point | Not specified, but expected to be >250 °C | Inferred from[3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, THF, cyclohexane) | General Chemical Principles |

Synthesis of 1-Phenylcycloheptene: A Mechanistic Approach

The most direct and reliable synthesis of 1-phenylcycloheptene involves a two-step sequence: a Grignard reaction followed by acid-catalyzed dehydration. This method is widely applicable for the synthesis of various phenyl-substituted cycloalkenes.[4]

Causality Behind the Method

The choice of a Grignard reaction is based on its efficacy in forming carbon-carbon bonds. Phenylmagnesium bromide acts as a powerful nucleophile (a phenyl anion equivalent), which readily attacks the electrophilic carbonyl carbon of cycloheptanone. The subsequent dehydration step is an acid-catalyzed elimination (E1) reaction, which is highly favorable as it results in a conjugated system between the phenyl ring and the cycloalkene double bond, lending extra stability to the final product.

Experimental Protocol: Synthesis of 1-Phenylcycloheptene

Step 1: Grignard Addition to form 1-Phenylcycloheptan-1-ol

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 500 mL three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Reagents: Add 150 mL of anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of cycloheptanone (1.0 eq) in 50 mL of anhydrous diethyl ether.

-

Reaction: To the flask, add a 3.0 M solution of phenylmagnesium bromide in diethyl ether (1.1 eq) via syringe. Cool the flask to 0 °C using an ice bath.

-

Addition: Add the cycloheptanone solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes. The formation of a white precipitate (the magnesium alkoxide salt) will be observed.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 1 hour to ensure the reaction goes to completion.

Step 2: Acid-Catalyzed Dehydration to 1-Phenylcycloheptene

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution. This step protonates the alkoxide and dissolves the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Acidification: Combine the organic layers and add 50 mL of 6N hydrochloric acid. Stir vigorously for 1 hour at room temperature. The acid catalyzes the elimination of water from the tertiary alcohol.

-

Work-up: Separate the organic layer. Wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel (using hexane as the eluent) to yield pure 1-phenylcycloheptene.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Phenylcycloheptene.

Chemical Reactivity and Key Reactions

The chemistry of 1-phenylcycloheptene is dominated by the reactivity of its endocyclic double bond, which is conjugated with the phenyl ring.

Photoisomerization to trans-1-Phenylcycloheptene

One of the most notable reactions of cyclic alkenes is the photochemical cis-trans isomerization. For 1-phenylcycloheptene, UV irradiation can induce the formation of the highly strained trans-1-phenylcycloheptene isomer.[1] This trans isomer is chiral and unstable at room temperature, rapidly reverting to the more stable cis form.[1] However, its transient existence can be proven through trapping experiments or low-temperature spectroscopy.[1]

-

Mechanism: The photoisomerization proceeds through an excited triplet state. The energy from UV light promotes the molecule to an excited state where rotation around the C=C bond becomes possible.

-

Significance: The ability to generate such a strained and reactive intermediate opens pathways for unique chemical transformations, such as enantioselective Diels-Alder reactions where the transient trans-isomer acts as a potent dienophile.[1]